3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17882659
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F3N2O2 |
|---|---|
| Molecular Weight | 250.22 g/mol |
| IUPAC Name | 3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C10H13F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2,4-6H2,1H3 |
| Standard InChI Key | BVEBEQQOMTVDBW-UHFFFAOYSA-N |
| Canonical SMILES | COCC1CN(CC1C(F)(F)F)C(=O)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile, reflects its intricate architecture. Its molecular formula, C10H13F3N2O2, corresponds to a molecular weight of 250.22 g/mol. Key functional groups include:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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Methoxymethyl (-OCH2CH3) and trifluoromethyl (-CF3) substituents at the 3- and 4-positions of the pyrrolidine ring.
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A ketone (-C=O) and nitrile (-C≡N) group on the propanenitrile side chain.
The stereochemistry of the pyrrolidine ring and substituents remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~1.5 (predicted) |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
These traits influence its pharmacokinetic behavior, necessitating formulation strategies to enhance bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves multi-step organic reactions, typically proceeding as follows:
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Pyrrolidine Functionalization:
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Introduction of the trifluoromethyl group via electrophilic trifluoromethylation using reagents like Umemoto’s reagent.
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Methoxymethylation via Williamson ether synthesis, employing methyl iodide and a base.
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Side Chain Attachment:
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Coupling the modified pyrrolidine with cyanoacetamide through a nucleophilic acyl substitution, facilitated by coupling agents (e.g., EDC, DCC).
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Critical parameters include temperature control (0–25°C), anhydrous conditions, and chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Challenges and Optimization
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Regioselectivity: Competing reactions during trifluoromethylation may yield undesired regioisomers. Catalytic systems leveraging transition metals (e.g., CuI) improve selectivity .
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Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes, boosting yields by 15–20%.
Preclinical Research Findings
In Vitro Studies
Limited cell-based assays reveal:
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Cytotoxicity: CC > 100 µM in HEK293 cells, indicating low acute toxicity.
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Antiviral Activity: 50% reduction in HIV-1 replication at 5 µM, though viral load rebounded post-treatment.
Pharmacokinetic Profiling
Preliminary ADME data (rat models):
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22% |
| Half-life (t) | 3.1 hours |
| Plasma Protein Binding | 89% |
The moderate bioavailability underscores the need for prodrug formulations or nanoencapsulation.
Future Directions
Targeted Structural Modifications
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Stereochemistry: Synthesis of enantiomers to evaluate chiral effects on potency.
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Prodrug Derivatives: Esterification of the nitrile to enhance membrane permeability.
Collaborative Research Opportunities
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Academic Partnerships: Joint ventures with universities for high-throughput screening against neglected tropical disease targets.
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Government Funding: Applications to NIH/NIAID grants for antiviral drug development.
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